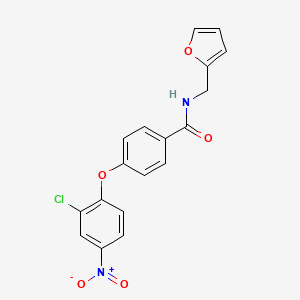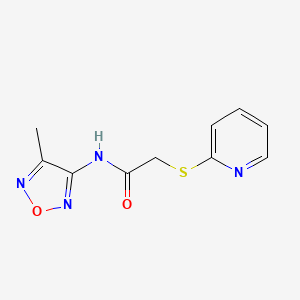
4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide
Overview
Description
4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide, also known as GW501516, is a synthetic drug that has gained attention for its potential use in enhancing athletic performance. The drug belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and was initially developed to treat metabolic and cardiovascular diseases. However, due to its ability to stimulate muscle growth and increase endurance, it has become a popular performance-enhancing drug among athletes.
Mechanism of Action
4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide works by activating PPARδ, which in turn stimulates the production of genes involved in energy metabolism and fatty acid oxidation. This leads to an increase in the breakdown of stored fat, resulting in improved endurance and energy levels. The drug has also been shown to increase the production of red blood cells, which can improve oxygen delivery to muscles and further enhance endurance.
Biochemical and Physiological Effects
4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide has been shown to have several biochemical and physiological effects on the body. Studies have demonstrated that the drug can increase endurance, reduce inflammation, improve insulin sensitivity, and increase the production of red blood cells. The drug has also been shown to increase muscle growth and improve recovery time after exercise.
Advantages and Limitations for Lab Experiments
4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide has several advantages for use in laboratory experiments. The drug is relatively easy to synthesize and purify, and its effects on the body are well understood. However, the drug also has several limitations. Due to its potential use as a performance-enhancing drug, its use in laboratory experiments is highly regulated. Additionally, the drug has been linked to several health risks, including an increased risk of cancer.
Future Directions
There are several potential future directions for research on 4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide. One area of interest is the drug's potential use in treating metabolic and cardiovascular diseases. Research has shown that the drug can improve insulin sensitivity and reduce inflammation, making it a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research could explore the drug's potential use in treating cardiovascular diseases, such as atherosclerosis.
Conclusion
In conclusion, 4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide, also known as 4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide, is a synthetic drug that has gained attention for its potential use in enhancing athletic performance. The drug works by activating PPARδ, which leads to an increase in energy metabolism and fatty acid oxidation. While the drug has several potential benefits, its use is highly regulated due to its potential use as a performance-enhancing drug. Further research is needed to explore the drug's potential use in treating metabolic and cardiovascular diseases.
Scientific Research Applications
4-(2-chloro-4-nitrophenoxy)-N-(2-furylmethyl)benzamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases. Research has shown that the drug can activate the peroxisome proliferator-activated receptor delta (PPARδ), a protein that plays a critical role in regulating energy metabolism and fatty acid oxidation. Activation of PPARδ has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance.
properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c19-16-10-13(21(23)24)5-8-17(16)26-14-6-3-12(4-7-14)18(22)20-11-15-2-1-9-25-15/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAIMVYTOKKVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-nitrophenoxy)-N~1~-(2-furylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4239797.png)
![N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)
![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)
![3-[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4239825.png)
![N-(3-chlorophenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4239834.png)
![N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B4239841.png)
![3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)

![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239871.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4239891.png)
![{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4239893.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239902.png)
